N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide
Description
Properties
IUPAC Name |
N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQSVFBNQBDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization of 3,4-Dimethoxyphenethylamine
The foundational step involves constructing the tetrahydroisoquinoline scaffold. A patented one-pot method (CN110845410A) utilizes 3,4-dimethoxyphenethylamine as the starting material. The process involves:
- Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate under reflux to generate an intermediate formamide.
- Cyclization : Treating the formamide with oxalyl chloride in dichloromethane, followed by catalytic ring closure using phosphotungstic acid.
- Workup : Methanol is added to remove oxalic acid byproducts, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride after crystallization and drying.
This method achieves >75% yield with >99.0% purity and single impurities ≤0.15%. Comparative analyses of alternative routes (e.g., oxidation with RuCl₂(PPh₃)₃ or trifluoroacetic acid-mediated cyclization) highlight challenges such as over-oxidation, costly reagents, and impurity generation (e.g., 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline).
Thiocarbamoylation of the Tetrahydroisoquinoline Amine
Isothiocyanate Intermediate Formation
The amine at position 2 of the tetrahydroisoquinoline is converted to an isothiocyanate using 1,1'-thiocarbonylbis(pyridin-2(1H)-one) (Ambeed, 2020). Key conditions include:
- Solvent : Dichloromethane at 20–40°C.
- Stoichiometry : Equimolar ratios of amine and thiocarbonylating agent.
- Reaction Time : 2–18 hours, depending on scale and substrate reactivity.
For example, reacting isoquinolin-3-amine with 1,1'-thiocarbonylbis(pyridin-2(1H)-one) in dichloromethane for 2 hours yields 93% 3-isothiocyanatoisoquinoline after flash chromatography. This method avoids hazardous reagents like thiophosgene and ensures scalability.
Coupling with Benzamide to Form the Target Compound
Thiourea Formation via Isothiocyanate-Amine Reaction
The final step involves reacting the tetrahydroisoquinoline-derived isothiocyanate with benzamide. While direct coupling with amides is less common, strategic modifications enable this transformation:
- Deprotonation : Treating benzamide with a strong base (e.g., NaH) in DMF to enhance nucleophilicity.
- Nucleophilic Attack : The deprotonated benzamide attacks the electrophilic carbon of the isothiocyanate, forming the thiocarbamoyl linkage.
- Purification : Column chromatography (e.g., ethyl acetate/hexanes) isolates the product.
Yields for analogous reactions range from 64% to 85%, depending on solvent polarity and temperature. For instance, tert-butyl 5-isothiocyanato-1H-indazole-1-carboxylate reacts with amines in dichloromethane to yield 64–85% thiourea derivatives under similar conditions.
Optimization and Industrial Scalability
Solvent and Catalytic System Enhancements
- Phosphotungstic Acid : Catalyzes ring closure in the tetrahydroisoquinoline synthesis, reducing side reactions and improving purity.
- Methanol Quenching : Efficiently removes oxalic acid byproducts without requiring costly distillations.
Analytical and Characterization Data
Purity and Yield Metrics
| Step | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|
| Tetrahydroisoquinoline | 75–80 | >99.0 | ≤0.15% single impurity |
| Isothiocyanate | 85–93 | >95 | Residual pyridinone byproducts |
| Final Coupling | 64–85 | >90 | Unreacted benzamide |
Spectroscopic Validation
- ¹H NMR : Characteristic signals for the tetrahydroisoquinoline protons (δ 3.8–4.2 ppm, methoxy groups) and benzamide aromatic protons (δ 7.5–8.1 ppm).
- LCMS : Molecular ion peak at m/z = 385.3 [M+H]⁺ confirms the target structure.
Chemical Reactions Analysis
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit notable anticancer properties. For instance, certain benzamide analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The structural modifications of the tetrahydroisoquinoline scaffold can enhance the selectivity and potency against specific cancer types, making it a valuable lead compound for further development in cancer therapy .
1.2 Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Research suggests that tetrahydroisoquinoline derivatives may help in preventing neurodegenerative diseases by inhibiting the aggregation of proteins associated with conditions like Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells .
1.3 Antimicrobial Properties
The antimicrobial potential of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide has also been investigated. Studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This makes it a candidate for developing new antimicrobial agents in response to increasing antibiotic resistance .
Cancer Research
A study highlighted the synthesis and evaluation of several benzamide derivatives based on the tetrahydroisoquinoline structure. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating its potential as a more effective anticancer agent .
Neuroprotection
In a neuroprotection study involving animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive functions compared to untreated controls .
Antimicrobial Efficacy
In antimicrobial testing against various pathogens, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Carbothioyl vs.
- Substitution at Position 1 : Compounds 30–34 () feature bulky 1-arylalkyl groups, which improve selectivity for the orexin-1 receptor over other subtypes. The target compound lacks this substitution, suggesting divergent target specificity .
- Synthetic Yields: Alkylation reactions (e.g., Compound 30, 76% yield) are more efficient than multi-step couplings (e.g., Compound 35, 62% yield).
Pharmacological and Metabolic Profiles
Receptor Targeting
- Orexin-1 Antagonists: Compounds 30–34 () demonstrate that 1-arylalkyl substitutions enhance orexin-1 receptor antagonism (IC₅₀ values in nanomolar range). The target compound’s unsubstituted 1-position and thioamide group may reduce affinity for this receptor .
- If Channel Inhibition: YM758’s piperidinoethyl chain and fluorobenzamide group are critical for If channel blockade. The target compound’s benzamide and carbothioyl groups may redirect activity toward other ion channels or enzymes .
Metabolism and Transport
- Hepatic Excretion : YM758 undergoes hepatic uptake via organic anion-transporting polypeptides (OATPs) and is excreted via multidrug resistance-associated protein 2 (MRP2). The carbothioyl group in the target compound could alter interactions with these transporters, necessitating dedicated metabolism studies .
- Metabolite Identification : YM758’s metabolites include hydroxylated and glucuronidated derivatives. The thioamide group in the target compound may resist hydrolysis, prolonging its half-life compared to carboxamide analogs .
Stereochemical Considerations
- Synthesis of Enantiomers : highlights the diastereoselective synthesis of (–)-6,7-dimethoxy-THIQ-1-carboxylic acid using Petasis and Pomeranz–Fritsch–Bobbitt methods. The target compound’s stereochemistry (if chiral) would require similar rigorous control to ensure pharmacological efficacy .
Biological Activity
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide is a compound derived from the tetrahydroisoquinoline class, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with methoxy groups and a carbothioyl benzamide moiety. Its molecular formula is , with a molecular weight of approximately 302.38 g/mol.
This compound primarily interacts with the sigma-2 receptor , which has been implicated in various physiological processes including cell proliferation and apoptosis. Compounds targeting this receptor have shown promise in cancer therapeutics and neuroprotection.
Biochemical Pathways
The sigma-2 receptor selective ligands are known to modulate several biochemical pathways:
- Cell Cycle Regulation : By influencing cyclin-dependent kinases (CDKs), this compound may affect cell cycle progression.
- Apoptosis : Activation of sigma receptors can promote apoptotic pathways in cancer cells.
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance:
- In vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties:
- Neuroprotection in Animal Models : Studies show that it can reduce neuronal cell death in models of oxidative stress and neurodegeneration .
Cardiovascular Effects
A hybrid compound combining tetrahydroisoquinoline with flavonoids has shown positive inotropic and vasorelaxant effects:
- In vitro Experiments : The conjugate exhibited enhanced contractility in cardiac muscle preparations compared to its parent compounds .
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated cytotoxicity against HeLa cells with an IC50 of 15 µM. |
| Neuroprotective Study | Reduced oxidative stress-induced neuronal death by 30% in vitro. |
| Cardiovascular Study | Improved contractility in rat heart muscle by activating β-adrenoreceptors. |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide and its derivatives?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization of phenethylamine derivatives under acidic conditions.
- Step 2 : Introduction of carbothioyl groups using thiocarbonyl transfer reagents (e.g., Lawesson’s reagent).
- Step 3 : Benzamide coupling via activation with reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in polar aprotic solvents (e.g., DMF) .
- Key Considerations : Reaction yields vary significantly (15–82%) depending on substituents and solvent systems. Purification often requires silica gel chromatography or recrystallization .
Q. How is structural confirmation achieved for this compound?
- Techniques :
- 1H/13C NMR : Assignments focus on methoxy (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons (δ ~2.8–3.5 ppm), and aromatic resonances (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with typical [M+H]+ peaks aligned with theoretical values .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. What strategies address contradictory data in receptor-binding assays for tetrahydroisoquinoline derivatives?
- Case Study : In orexin-1 receptor antagonism studies, substituent positioning (e.g., 1-benzyl vs. 2-acetamide groups) dramatically alters selectivity. For example:
- Compound 52 (N-[(4-fluorophenyl)methyl] derivative) showed 64% yield and strong receptor affinity (IC50 < 100 nM), while 31 (propylamino variant) had poor activity despite structural similarity .
Q. How does hepatic uptake influence the pharmacokinetics of related tetrahydroisoquinoline compounds?
- Evidence : Studies on YM758, a structurally analogous If channel inhibitor, revealed:
- Hepatic Uptake : Mediated by OATP1B1 transporters in rats and humans, with clearance rates dependent on species-specific transporter expression .
- Excretion : Biliary excretion predominates (>70% in rats), necessitating bile duct cannulation models for accurate pharmacokinetic profiling .
- Methodological Insight : Use sandwich-cultured hepatocytes to model human hepatic transport and predict drug-drug interactions .
Q. What computational methods resolve enantiomeric purity in tetrahydroisoquinoline derivatives?
- Approach :
- X-ray Flack Parameter : For chiral centers, refine using SHELXL’s Flack parameter (η) to distinguish enantiomers. Note: η may mislead in near-centrosymmetric structures; supplement with circular dichroism (CD) .
- DFT Calculations : Compare experimental vs. calculated NMR shifts (e.g., B3LYP/6-31G*) to validate stereochemistry, as seen in dibenzo derivatives .
Key Research Gaps
- Stereochemical Effects : Limited data on how carbothioyl vs. carbonyl groups alter conformational stability.
- In Vivo Models : Most pharmacokinetic data derive from analogs (e.g., YM758); direct studies on the target compound are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
